

13C labeled valine biosynthesis pathway

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Compound Focus: L-Valine-1-13C

CAS No.: 81201-85-6

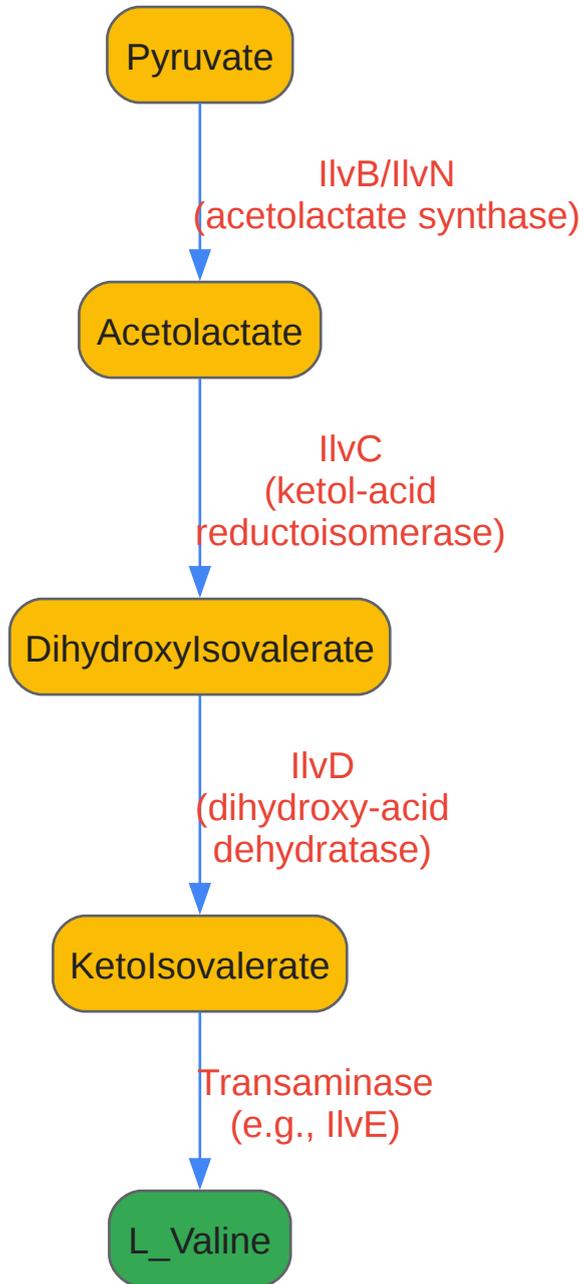
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The Core Valine Biosynthesis Pathway

Valine is a branched-chain amino acid (BCAA), and its biosynthesis pathway is entwined with that of isoleucine and leucine [1]. The pathway below is conserved in microorganisms like *E. coli* and plants, but is absent in mammals, making it a key target for metabolic engineering [2].

Valine Biosynthesis Core Pathway



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The core four-step enzymatic pathway for valine biosynthesis, from pyruvate to L-Valine.

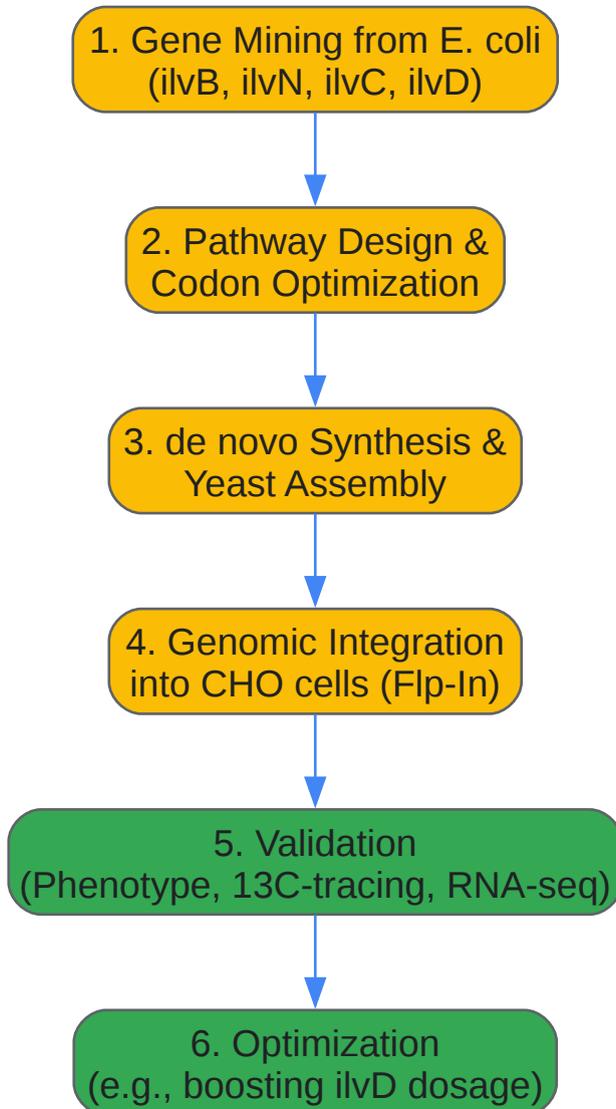
The following table summarizes the key enzymes involved in this pathway.

Step	Enzyme	EC Number	Function	Key Characteristics
1	Acetolactate synthase	EC 2.2.1.6	Condenses two pyruvate molecules to form 2-acetolactate	Often has regulatory (IlvN) and catalytic (IlvB) subunits [2]
2	Ketol-acid reductoisomerase (KARI)	EC 1.1.1.86	Converts 2-acetolactate to 2,3-dihydroxy-3-isovalerate	Involves isomerization and NADPH-dependent reduction [2]
3	Dihydroxy-acid dehydratase	EC 4.2.1.9	Dehydrates 2,3-dihydroxy-3-isovalerate to 2-oxoisovalerate	[2]
4	Transaminase (BCAT)	EC 2.6.1.42	Transaminates 2-oxoisovalerate to form L-valine	Can be performed by native branched-chain aminotransferases (Bcat1/Bcat2) in mammals [2]

Resurrecting Valine Biosynthesis in Mammalian Cells

A landmark 2022 study successfully engineered a functional valine biosynthesis pathway into Chinese Hamster Ovary (CHO) cells, which naturally require valine in their diet [2]. This demonstrates that mammalian metabolism can be modified to restore this ancient pathway.

Synthetic Biology Workflow for Pathway Engineering



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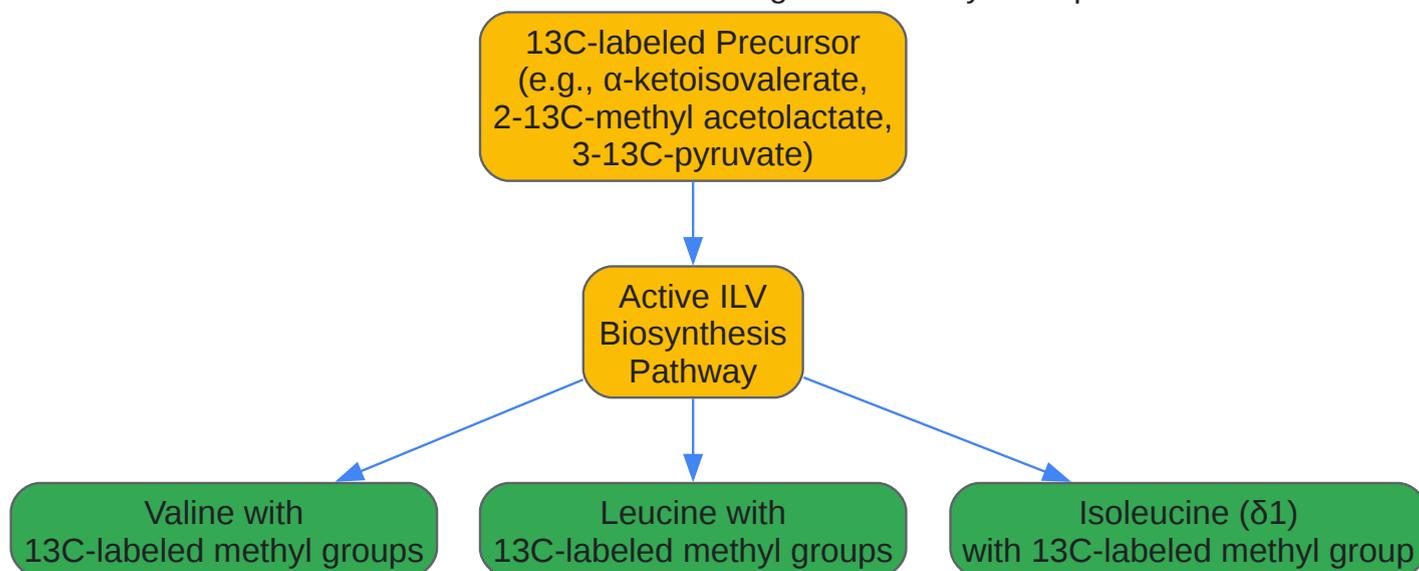
The stepwise synthetic genomics approach to introduce the bacterial valine pathway into mammalian cells [2].

The study designed a polycistronic construct (pMTIV) containing four *E. coli* genes (*ilvB*, *ilvN*, *ilvC*, *ilvD*) separated by 2A "self-cleaving" peptide sequences, allowing all enzymes to be produced from a single promoter [2]. Key experimental outcomes are summarized below.

Experimental Aspect	Methodology / Key Finding
Pathway Design	Single open reading frame with <i>ilvN</i> , <i>ilvB</i> , <i>ilvC</i> , <i>ilvD</i> genes linked by P2A sequences, driven by an SFFV promoter [2].
Genomic Integration	Stable, single-copy integration into a designated genomic "landing pad" in CHO-K1 cells using the Flp-In system [2].
Phenotypic Validation	Engineered cells showed robust viability and proliferation in valine-free medium, doubling every 3.2 days [2].
Metabolomic Verification	¹³ C-tracing from ¹³ C-pyruvate confirmed de novo biosynthesis of valine. A build-up of the intermediate 2,3-dihydroxy-3-isovalerate was observed, identifying a potential bottleneck [2].
Transcriptomic Analysis	RNA-seq confirmed transcription of the full synthetic pathway. The transcriptome of valine-prototrophic cells mirrored that of parental cells recovering from valine deprivation [2].
Pathway Optimization	Increasing the dosage of the <i>ilvD</i> gene (dihydroxy-acid dehydratase) improved pathway performance and enabled long-term propagation in valine-free conditions [2].

13C-Labeling Strategies for NMR

For NMR studies of proteins, specific ¹³C-labeling of methyl groups in valine, leucine, and isoleucine (ILV) is a powerful technique, especially for large protein complexes [3]. This is achieved by supplementing the growth medium with selectively ¹³C-labeled precursors that the host organism (like *E. coli*) can metabolize into the desired amino acids.

Precursor-Based ¹³C-Labeling of ILV Methyl Groups

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Strategy for producing proteins with selectively ¹³C-labeled methyl groups using biosynthetic precursors [4] [3].

The table below compares common precursors used for this purpose.

¹³C-Labeled Precursor	Labeling Outcome	Key Advantages & Applications
α-ketoisovalerate (2-keto-3-(methyl- ¹³ C)-butyric acid-4- ¹³ C)	Labels both methyl groups in Valine and Leucine [3].	Reduces spectral crowding. Ideal for collecting long-range distance restraints in solid-state NMR studies of proteins [3].
2-¹³C-methyl acetolactate	Enables stereospecific labeling of single methyl groups in Valine and Leucine [4].	Provides even greater spectral simplification. Can be used in cell-free protein synthesis systems for efficient, scalable production [4].
3-¹³C-pyruvate	Serves as a low-cost precursor for labeling methyl groups. Used in	Cost-effective. Produces ¹³ C-HSQC spectra free of one-bond ¹³ C- ¹³ C scalar couplings [4].

13C-Labeled Precursor	Labeling Outcome	Key Advantages & Applications
		advanced cell-free systems (eCell) that maintain active metabolism [4].

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